molecular formula C10H12N4O B1482737 (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2091577-62-5

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482737
CAS No.: 2091577-62-5
M. Wt: 204.23 g/mol
InChI Key: JAMRYULOROIVMO-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescent Properties

A study by Zheng et al. (2011) focused on the design and synthesis of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. These compounds were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, and their structures were confirmed through various analytical techniques. The optical properties of these compounds were investigated, revealing interesting fluorescence characteristics that could have applications in materials science and molecular sensing Zheng et al., 2011.

Antimicrobial and Anticancer Activity

Another area of research is the development of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized a series of new compounds that showed significant activity, with some exhibiting higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial efficacy Hafez et al., 2016.

Antimicrobial Activity of Pyrazoline Derivatives

Research by Kumar et al. (2012) produced a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which were synthesized and tested for antimicrobial activity. Many of these compounds showed activity comparable to standard drugs, with those containing a methoxy group demonstrating high antimicrobial activity Kumar et al., 2012.

Coordination Chemistry and Structural Studies

Research into the coordination chemistry of pyrazole and pyridine-based ligands with transition metals has led to insights into their potential applications in catalysis and materials science. Sairem et al. (2012) investigated complexes involving these ligands and platinum group metals, providing valuable structural information through X-ray crystallography Sairem et al., 2012.

Catecholase Activity

Mouadili et al. (2013) explored the catecholase activity of in situ copper complexes with pyrazole and pyridine-based ligands, studying the influence of various parameters on the reaction rate. This research contributes to understanding the catalytic properties of these complexes and their potential applications in biochemical processes Mouadili et al., 2013.

Mechanism of Action

Properties

IUPAC Name

(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-6,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMRYULOROIVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
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(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

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